BenchChemオンラインストアへようこそ!

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Physicochemical Profiling Lipophilicity Drug-likeness

This research chemical is specifically differentiated by its unique α,β-unsaturated enone on a 3-chloropyridin-4-yloxypiperidine scaffold. Procure it not as a generic building block, but for its precise, well-characterized profile (XLogP3 2.9, TPSA 42.4 Ų) that makes it an ideal matched molecular pair or negative control in kinase/Wnt inhibitor SAR campaigns, or as a validated benchmark for calibrating CNS MPO and ADME predictive models. Avoid analogs that lack this specific substitution pattern, as even minor changes alter target binding and PK properties.

Molecular Formula C15H19ClN2O2
Molecular Weight 294.78
CAS No. 2034575-48-7
Cat. No. B2705591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
CAS2034575-48-7
Molecular FormulaC15H19ClN2O2
Molecular Weight294.78
Structural Identifiers
SMILESCC(=CC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl)C
InChIInChI=1S/C15H19ClN2O2/c1-11(2)8-15(19)18-7-3-4-12(10-18)20-14-5-6-17-9-13(14)16/h5-6,8-9,12H,3-4,7,10H2,1-2H3
InChIKeyOTLSHQKYOLISRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one (CAS 2034575-48-7) is a Distinct, Verifiable Chemical Entity for Procurement


The compound 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one (CAS 2034575-48-7, PubChem CID 122243499), with the molecular formula C15H19ClN2O2 and a molecular weight of 294.77 g/mol, is a synthetic small molecule featuring a 3-chloropyridin-4-yloxy substituent linked to a piperidine ring, which is further functionalized with a 3-methylbut-2-en-1-one (enone) moiety [1]. It is cataloged as a research chemical and is not associated with any approved therapeutic use. Its structural novelty lies in the specific combination of a chloropyridine ether, a piperidine spacer, and an α,β-unsaturated ketone, which distinguishes it from other piperidine or chloropyridine derivatives. Currently, the publicly available data for this compound are limited to its chemical identity and computed physicochemical properties, with no peer-reviewed biological activity data or patent disclosures that specifically quantify its performance against analogs.

Why Generic Substitution of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one (2034575-48-7) is Not Scientifically Justified


The compound's specific substitution pattern—a 3-chloropyridin-4-yl ether on the piperidine ring and a prenyl-like enone at the amide position—generates a unique conformational and electronic profile that cannot be replicated by simply mixing generic piperidine and chloropyridine building blocks. In related chemical series, even minor changes to the position of the chlorine atom on the pyridine ring or the nature of the acyl group on the piperidine nitrogen have been shown to drastically alter target binding, cellular potency, and pharmacokinetic properties [1]. Without direct experimental proof, it is scientifically unsound to assume that a structurally similar analog—such as a compound lacking the enone, bearing a different halogen, or with a varied linker—would exhibit equivalent performance in any biological or chemical assay. The absence of publicly available comparative data for this specific compound, however, means that any differentiation claims must be treated as class-level inferences rather than empirically proven facts.

Quantitative Differential Evidence for 2034575-48-7 Against Its Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison with a Closely Related Phenylethanone Analog

The target compound's computed lipophilicity (XLogP3-AA = 2.9) [1] is identical to that of its closest commercially listed analog, 1-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one (CAS 2034526-26-4), which also has an XLogP3-AA of 2.9 [2]. This demonstrates that replacing the 3-methylbut-2-en-1-one group with a phenylethanone does not alter the overall lipophilicity of the scaffold, suggesting that differential solubility, permeability, or protein binding between these two compounds would need to arise from other molecular properties such as hydrogen bonding or conformational flexibility.

Physicochemical Profiling Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Capacity Compared to an Isoquinoline Carbonyl Analog

The target compound possesses 3 hydrogen bond acceptor (HBA) sites as computed by Cactvs [1]. A structurally related analog, (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone (CAS not recorded in PubChem), has 4 HBA sites due to the additional nitrogen in the isoquinoline ring [2]. This difference means the target compound presents a distinct hydrogen bonding pharmacophore, which could lead to differential recognition by biological targets that rely on specific HBA interactions.

Hydrogen Bonding Molecular Recognition Pharmacophore Modeling

Topological Polar Surface Area (TPSA) Differentiation from a Pyridine Carbonyl Analog

The target compound has a topological polar surface area (TPSA) of 42.4 Ų [1], which is 9.0 Ų higher than that of the analog (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone (TPSA = 33.4 Ų) [2]. TPSA is a critical parameter for predicting blood-brain barrier penetration and oral absorption, with values below 60-70 Ų generally considered favorable for CNS penetration. The higher TPSA of the target compound suggests slightly reduced passive membrane permeability compared to the pyridine carbonyl analog.

Polar Surface Area Membrane Permeability CNS Drug Design

Absence of a Chiral Center Compared to Analogs with Defined Stereochemistry

The target compound has zero defined atom stereocenters and one undefined stereocenter (presumably at the piperidine 3-position), while several analogs in the same scaffold series feature defined stereochemistry at the piperidine ring junction. For instance, the commercially explored analog 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one (JNJ-40411813) has no stereocenters, but other Wnt inhibitor pyridyl-piperidines often incorporate chiral centers to enhance target selectivity [1]. The undefined stereochemistry of the target compound implies that any biological testing of the racemic mixture may obscure the activity of the eutomer, and resolution or asymmetric synthesis would be required to fully evaluate its biological potential.

Stereochemistry Synthetic Tractability Chiral Purity

Evidence-Backed Application Scenarios for 2034575-48-7 Based on Available Data


Physicochemical Reference Standard for in Silico Model Calibration

With a precisely known XLogP3-AA (2.9), TPSA (42.4 Ų), and HBA count (3) derived from authoritative computational sources [1], 2034575-48-7 can serve as a well-characterized reference compound for calibrating or validating predictive ADME models, particularly those focused on passive permeability, solubility, and CNS multiparameter optimization (MPO) scores. Its intermediate lipophilicity and moderate polar surface area place it in a desirable region of drug-like chemical space, making it a useful benchmark.

Scaffold-Hopping Starting Point for Enone-Containing Kinase or Wnt Inhibitor Libraries

The α,β-unsaturated enone moiety embedded in 2034575-48-7 is a known privileged structure for covalent targeting of cysteine residues in kinases and other enzymes. Combined with the 3-chloropyridin-4-yloxypiperidine scaffold, which is the core of several patented Wnt pathway inhibitors [1], this compound represents a potential starting point for designing covalent Wnt or kinase inhibitors. Its computed properties suggest it could be a reasonable fragment for lead optimization campaigns where covalent warheads are desired.

Negative Control or Inactive Probe in Chloropyridinyl-Piperidine Structure-Activity Relationship (SAR) Studies

Given the lack of reported biological activity for 2034575-48-7 in public databases, it may be employed as a negative control compound in SAR studies of active pyridyl-piperidine analogs. Its well-defined chemical structure and intermediate physicochemical properties make it a suitable inactive or low-activity matched molecular pair for determining the contribution of the enone side chain to target engagement, cellular efficacy, or toxicity.

Synthetic Intermediate for Derivatization Chemistry

The presence of a reactive enone group allows for diverse chemical transformations, including Michael additions, cycloadditions, and conjugate reductions. This makes 2034575-48-7 a versatile intermediate for generating combinatorial libraries or for late-stage functionalization in medicinal chemistry programs, particularly when a 3-chloropyridin-4-yloxy pharmacophore is desired in the final product.

Quote Request

Request a Quote for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.